molecular formula C4H7N3 B1289924 (1H-pyrazol-4-yl)methanamine CAS No. 37599-59-0

(1H-pyrazol-4-yl)methanamine

Cat. No. B1289924
CAS RN: 37599-59-0
M. Wt: 97.12 g/mol
InChI Key: LIDZELUIEIAIDJ-UHFFFAOYSA-N
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Description

The research on various derivatives of (1H-pyrazol-4-yl)methanamine has led to the synthesis of several compounds with potential applications in medicinal chemistry and materials science. These derivatives exhibit a range of biological activities and physical properties due to the versatility of the pyrazole ring as a scaffold for further functionalization.

Synthesis Analysis

The synthesis of these derivatives often involves condensation reactions, cycloadditions, and other organic transformations. For instance, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating the utility of this approach in generating complex bicyclic structures . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction at ambient temperature, showcasing the efficiency of such methods .

Molecular Structure Analysis

The molecular structures of these derivatives are characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray diffraction has also been employed to determine the crystal structures of some compounds, providing insights into their three-dimensional conformations . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of (1H-pyrazol-4-yl)methanamine derivatives is influenced by the substituents on the pyrazole ring. For example, the presence of a methanone oxime group can lead to the formation of novel isoxazole and oxadiazole derivatives, as well as the exploration of their antibacterial activity . The versatility of the pyrazole ring allows for a wide range of chemical transformations, enabling the synthesis of compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their molecular structures. For instance, the introduction of specific functional groups can lead to the formation of liquid crystalline phases with luminescent properties, as seen in the case of 4-aryl-1H-pyrazoles . The study of these properties is essential for the development of new materials with potential applications in optoelectronics and other fields.

Scientific Research Applications

Applications in Coordination Chemistry

(1H-pyrazol-4-yl)methanamine and its derivatives have been extensively studied in the field of coordination chemistry. For example, the synthesis of Cobalt(II) complexes containing various substituted (1H-pyrazol-4-yl)methanamine ligands has been demonstrated. These complexes have shown diverse coordination geometries and potential applications in polymerization processes. A specific study discussed the synthesis of Co(II) chloride complexes with ligands like N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine, which showed significant activity in the polymerization of methyl methacrylate, yielding poly(methylmethacrylate) with high molecular weight and narrower polydispersity index (Choi et al., 2015).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of (1H-pyrazol-4-yl)methanamine is an active area of research. For instance, the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction, showcasing the versatility of (1H-pyrazol-4-yl)methanamine in creating structurally diverse compounds (Becerra et al., 2021).

Antimicrobial and Anticancer Applications

There is ongoing research into the antimicrobial and anticancer potential of (1H-pyrazol-4-yl)methanamine derivatives. A study synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which demonstrated good antimicrobial activity and were comparable with standard drugs (Kumar et al., 2012). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were explored as potential antimicrobial and anticancer agents (Hafez et al., 2016).

Future Directions

Pyrazoles, including “(1H-pyrazol-4-yl)methanamine”, continue to attract attention due to their interesting pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Therefore, future research may focus on exploring these properties further and developing new synthetic methods and applications for these compounds .

properties

IUPAC Name

1H-pyrazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-1-4-2-6-7-3-4/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDZELUIEIAIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629674
Record name 1-(1H-Pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37599-59-0
Record name 1-(1H-Pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazol-4-ylmethanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of modifying the (1H-pyrazol-4-yl)methanamine scaffold in the context of PI3Kγ inhibition?

A1: The research paper "Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine" [] investigates how minor structural modifications to the (1H-pyrazol-4-yl)methanamine scaffold impact its ability to inhibit the PI3Kγ enzyme. The study demonstrated that these seemingly small alterations could significantly affect the inhibitory potential, with some modifications leading to an increase in inhibition from 36% to 73% []. This highlights the importance of structure-activity relationship (SAR) studies in drug discovery, where even slight changes to a molecule can drastically influence its interaction with the target and, consequently, its biological activity.

Q2: How does the study utilize computational chemistry to further understand the observed SAR?

A2: Beyond the synthesis and experimental evaluation of the (1H-pyrazol-4-yl)methanamine derivatives, the researchers employed in silico studies to gain a deeper understanding of the interactions between these compounds and the PI3Kγ enzyme []. By computationally modeling the binding modes of the molecules, they could visualize the potential interactions responsible for the observed inhibitory activities. This information is crucial for guiding further research aimed at designing even more potent and selective PI3Kγ inhibitors.

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